3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide
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Overview
Description
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide is a complex organic compound that features a unique combination of pyrido[2,1-c][1,2,4]triazin and thiazolyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and thiols under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the thiazolyl or pyrido[2,1-c][1,2,4]triazin core
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
6-methylcoumarin: Used in organic synthesis and as a fragrance.
Uniqueness
3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide stands out due to its unique combination of pyrido[2,1-c][1,2,4]triazin and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H19N5O2S/c27-19(10-9-16-21(28)26-13-5-4-8-18(26)25-24-16)22-12-11-20-23-17(14-29-20)15-6-2-1-3-7-15/h1-8,13-14H,9-12H2,(H,22,27) |
InChI Key |
UPNWFORKAGMBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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